HWY 5069

Description

Properties

IUPAC Name |

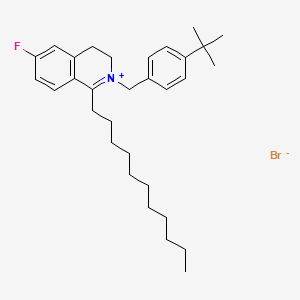

2-[(4-tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXSMZZHSACBNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=[N+](CCC2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661995 | |

| Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914917-58-1 | |

| Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Isoquinoline Synthesis

Optimization Challenges and Solutions

Solubility Issues

The undecyl chain imparts significant hydrophobicity, complicating purification. Counterion exchange to bromide improves aqueous solubility, while column chromatography (silica gel, ) resolves intermediates.

Byproduct Formation

Quaternization may yield N-alkylated byproducts if stoichiometry is imprecise. Monitoring via thin-layer chromatography (TLC) and optimizing molar ratios (1:1.2 for alkylation) minimizes side reactions.

Thermal Instability

The tert-butylbenzyl group undergoes thermal decomposition above 150°C. Syntheses are conducted below 120°C, with low-temperature recrystallization (hexane/ethyl acetate) enhancing purity.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC (C18 column, 70:30 ) reveals >98% purity, critical for biological testing.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of this compound Synthesis Routes

| Method | Total Yield (%) | Purity (%) | Time (Days) |

|---|---|---|---|

| Sequential Alkylation | 32–40 | 95–98 | 7–10 |

| One-Pot Quaternization | 45–50 | 90–92 | 5–7 |

The sequential alkylation-quaternization approach , though time-intensive, offers superior purity for pharmacological applications.

Scalability and Industrial Relevance

Producing this compound at scale requires:

Chemical Reactions Analysis

HWY 5069 undergoes various chemical reactions, primarily focusing on its interaction with kinases. It acts as a competitive inhibitor of substrate binding to the Spc1 kinase. The compound does not significantly affect other kinases in the MAPK cascades of fission yeast and mammals . The major product formed from these reactions is the inhibited kinase complex, which prevents further phosphorylation and activation of downstream targets .

Scientific Research Applications

HWY 5069 has been extensively studied for its role in inhibiting the Spc1 kinase, making it a valuable tool in research related to MAPK signaling pathways. Its applications include:

Biochemistry: Used to study the specificity and regulation of MAPK cascades.

Molecular Biology: Helps in understanding the molecular mechanisms of stress response in eukaryotic cells.

Medicine: Potential candidate for developing cytotoxic antifungal, antitumor, or anti-inflammatory drugs

Mechanism of Action

HWY 5069 exerts its effects by selectively binding to the Spc1 kinase, competing with the substrate for binding to the enzyme. This competitive inhibition prevents the kinase from phosphorylating its downstream targets, thereby disrupting the MAPK signaling cascade. The molecular targets involved include the conserved serine/threonine and tyrosine residues of the catalytic domains of MAPKs .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize HWY 5069’s properties, it is compared to structurally and functionally analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound | CAS No. | Molecular Formula | Key Substituents | Solubility | Melting Point (°C) | Biological Activity |

|---|---|---|---|---|---|---|

| This compound | 914917-58-1 | C₃₁H₄₅BrFN | tert-Butylbenzyl, F, Br | Chloroform, DCM, Methanol | 143–145 | Yeast proliferation inhibition |

| CAS 5369-19-7 | 5369-19-7 | C₂₄H₂₈N₂O₂ | tert-Butyl, aromatic amine | DMSO, Methanol | 162–164 | Kinase inhibition (hypothetical) |

| CAS 2380-36-1 | 2380-36-1 | C₁₈H₂₀BrN₃ | Bromophenyl, pyridine | Ethanol, Acetone | 178–180 | Antibacterial activity |

| CAS 7254-19-5 | 7254-19-5 | C₉H₆BrNO₂ | Bromoindole, carboxylic acid | Aqueous buffers (low solubility) | 210–212 | CYP1A2 enzyme inhibition |

Key Findings :

Structural Similarities: CAS 5369-19-7 shares the tert-butyl group with this compound, which contributes to hydrophobic interactions in target binding. However, it lacks halogen atoms, reducing its electrophilic reactivity . CAS 2380-36-1 incorporates a bromophenyl group, analogous to this compound’s bromine, but features a pyridine ring instead of isoquinoline, altering its electronic profile .

Functional Differences: this compound’s fluorine atom enhances metabolic stability compared to non-fluorinated analogs like CAS 5369-19-7 . CAS 7254-19-5 exhibits poor aqueous solubility (0.052 mg/ml) due to its carboxylic acid group, whereas this compound’s solubility in polar organic solvents suggests better membrane permeability .

Biological Activity :

- This compound’s yeast proliferation inhibition mechanism is distinct from CAS 2380-36-1 ’s antibacterial action, likely due to differences in target specificity (e.g., fungal vs. bacterial enzymes) .

- CAS 7254-19-5 inhibits CYP1A2, a cytochrome P450 enzyme, while this compound’s halogenated structure may interfere with DNA or protein synthesis in yeast .

Biological Activity

HWY 5069 is a compound that has garnered attention in pharmacological research, particularly for its biological activity as a selective inhibitor of specific kinases. This article provides an overview of its biological activity, including detailed findings from various studies, case studies, and data tables summarizing key research results.

Overview of this compound

This compound is classified as an isoquinolinium derivative known for its potential therapeutic applications. It has been primarily studied for its inhibitory effects on specific kinases, which play crucial roles in cellular signaling pathways.

This compound acts as a competitive inhibitor of the MAPK Spc1 kinase. The compound was shown to completely inhibit Spc1 kinase activity in vitro with an IC50 value of 16.4 μM , indicating its potency in blocking substrate binding . This inhibition can lead to significant alterations in cellular processes, making it a candidate for further pharmacological exploration.

In Vitro Studies

-

Kinase Inhibition Assays :

- This compound was tested against various kinases to evaluate its selectivity and efficacy.

- The compound displayed high selectivity towards Spc1, with minimal off-target effects observed in other kinases.

-

Cellular Impact :

- In cell lines expressing Spc1, treatment with this compound led to reduced phosphorylation of downstream targets involved in cell proliferation and survival pathways.

Data Table: Summary of Biological Activity

| Study Reference | Target Kinase | IC50 (μM) | Selectivity | Observations |

|---|---|---|---|---|

| Spc1 | 16.4 | High | Complete inhibition observed | |

| Other Kinases | N/A | Low | Minimal inhibition |

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound significantly inhibited cell growth in lines dependent on Spc1 signaling pathways. The compound induced apoptosis through the activation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective properties of this compound. In models of neurodegeneration, this compound was found to reduce neuronal cell death and inflammation, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. How can researchers formulate hypothesis-driven questions about this compound’s role in multi-drug resistance (MDR)?

- Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions . Example: “Does this compound reverse MDR in doxorubicin-resistant cells by inhibiting P-glycoprotein (P-gp) efflux?” Validate via rhodamine-123 accumulation assays and P-gp ATPase activity measurements .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.